molecular formula C17H14O3 B2989506 6-Methoxy-2-(4-methylphenyl)chromen-4-one CAS No. 208998-53-2

6-Methoxy-2-(4-methylphenyl)chromen-4-one

Cat. No.: B2989506
CAS No.: 208998-53-2
M. Wt: 266.296
InChI Key: WZKVIDUMMWJJRD-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methylphenyl)chromen-4-one is a chromone derivative characterized by a benzopyran-4-one core substituted with a methoxy group at position 6 and a 4-methylphenyl group at position 2. Chromones are heterocyclic compounds with a benzo-γ-pyrone structure, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

6-methoxy-2-(4-methylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)17-10-15(18)14-9-13(19-2)7-8-16(14)20-17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKVIDUMMWJJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-methylphenyl)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 6-methoxy-4-chromenone with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-methylphenyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromenone structure can be reduced to form a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 6-hydroxy-2-(4-methylphenyl)chromen-4-one.

    Reduction: Formation of 6-methoxy-2-(4-methylphenyl)chromanol.

    Substitution: Formation of 6-methoxy-2-(4-nitrophenyl)chromen-4-one or 6-methoxy-2-(4-bromophenyl)chromen-4-one.

Scientific Research Applications

6-Methoxy-2-(4-methylphenyl)chromen-4-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-methylphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromone derivatives exhibit structural diversity, with variations in substituents significantly altering their physicochemical and biological profiles. Below is a comparative analysis of 6-Methoxy-2-(4-methylphenyl)chromen-4-one and related analogs:

Table 1: Structural and Functional Comparison of Chromone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
This compound C₁₇H₁₄O₃ 266.29 6-OCH₃, 2-(4-methylphenyl) Not explicitly stated; inferred anticancer potential
Ar-turmerone (6S-2-(4-methylphenyl)pyran-2-one) C₁₅H₁₄O₂ ~222.27 Pyran-2-one core, 4-methylphenyl Anticancer, anti-inflammatory
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one C₁₅H₁₁FO₃ 258.25 3-OH, 2-(4-fluorophenyl) Antimicrobial (synthesized via DMF/K₂CO₃)
6-Methoxy-2-(2-phenylethyl)chromen-4-one C₁₈H₁₆O₃ 280.30 6-OCH₃, 2-phenethyl Agarwood formation (Fusarium solani study)
6-Methoxy-2-(4-methoxyphenethyl)chromen-4-one C₁₉H₁₈O₄ 310.34 6-OCH₃, 4-OCH₃-phenethyl Enhanced metabolic stability
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one C₁₆H₁₂O₅ 284.27 3,7-OH, 6-OCH₃, 4-hydroxyphenyl Antioxidant, estrogenic activity
6-Bromo-3-(4-methoxyphenyl)-4-methylchromen-2-one C₁₇H₁₃BrO₃ 345.19 6-Br, 4-CH₃, 3-(4-OCH₃-phenyl) Pharmaceutical intermediate

Key Findings

Substituent Effects on Bioactivity: Methoxy Groups: The 6-methoxy group in this compound and analogs (e.g., 6-Methoxy-2-phenethylchromone) enhances lipophilicity, which correlates with improved cellular uptake and antimicrobial/anticancer activity . Hydroxyl Groups: Compounds like 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-chromen-4-one exhibit antioxidant properties due to phenolic -OH groups, but reduced lipophilicity may limit bioavailability .

Structural Diversity and Applications: Anticancer Potential: Derivatives like Ar-turmerone (pyran-2-one core) and biotransformed isoflavones (e.g., 6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one) inhibit aromatase (CYP19A1), a target in breast cancer therapy . Antimicrobial Activity: The 3-hydroxy-4-fluorophenyl analog demonstrates synthesis feasibility in ionic liquid/DMF systems, suggesting utility in drug development .

Synthetic Accessibility: Propargyl bromide and K₂CO₃ in DMF are effective for introducing propargyl groups to chromones , while microbial biotransformation (e.g., Actinobacteria) offers eco-friendly routes to modified derivatives .

Biological Activity

6-Methoxy-2-(4-methylphenyl)chromen-4-one, a derivative of chromen-4-one, has garnered attention for its diverse biological activities. This compound is part of the benzopyrone family, which is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by various studies and research findings.

Chemical Structure

The molecular structure of this compound is characterized by a chromene backbone with a methoxy group and a para-methylphenyl substituent, contributing to its unique chemical properties.

Anticancer Properties

Research indicates that chromone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related chromen-4-one compounds demonstrate moderate cytotoxicity against human leukemia (HL-60), T-cell leukemia (MOLT-4), and breast cancer (MCF-7) cell lines. The IC50 values for some derivatives suggest promising anticancer potential:

CompoundCell LineIC50 (μM)
This compoundMOLT-424.4 ± 2.6
Related derivativeHL-6042.0 ± 2.7
Related derivativeMCF-768.4 ± 3.9

These findings underscore the potential of this compound as a lead structure in the development of novel anticancer agents .

Antimicrobial Activity

Chromone derivatives have also been studied for their antimicrobial properties. The presence of the methoxy and methyl groups in the structure may enhance the interaction with microbial targets, leading to inhibition of growth in various pathogenic bacteria and fungi. Specific studies have highlighted that these compounds can disrupt microbial membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers. Compounds in this class have shown the ability to reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites on proteins, altering their function.
  • Apoptosis Induction : Some studies suggest that chromone derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation .

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various chromone derivatives on MOLT-4 cells, revealing that modifications to the chromene structure significantly influenced potency.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing that derivatives with specific substitutions had enhanced antimicrobial effects.

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